molecular formula C27H30O6 B073569 Cyclotriveratrylene CAS No. 1180-60-5

Cyclotriveratrylene

Cat. No. B073569
CAS RN: 1180-60-5
M. Wt: 450.5 g/mol
InChI Key: YECHEDVCXXVLIY-UHFFFAOYSA-N
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Description

Cyclotriveratrylene (CTV) is an organic compound with the formula [C6H2(OCH3)2CH2]3 . It is a white solid that is soluble in organic solvents . The compound is a macrocycle and used in host–guest chemistry as a molecular host .


Synthesis Analysis

The compound can be synthesized from veratrole alcohol upon acid catalysis . Operating via the same intermediates, an alternative synthesis involves the acid-catalyzed reaction of veratrole and formaldehyde . A unique strategy to synthesize a previously unobtainable cyclotriveratrylene analogue and a procedure which adjusts the inner methylene bridges of that material to a triketone is reported .


Molecular Structure Analysis

Cyclotriveratrylene has a unique, three-dimensional shape . With a rigid bowl-like architecture, this compound and many of its close analogues have been studied in an array of host−guest complexes .


Chemical Reactions Analysis

New chemistry of the cyclic molecular host cyclotriveratrylene (CTV) includes applications such as in sensors and separations; in self-organised materials such as gels, liquid crystals, dendritic systems, and self-assembled monolayers; and in metallo-supramolecular chemistry .


Physical And Chemical Properties Analysis

CTV is a white solid that is soluble in organic solvents . Its chemical formula is C27H30O6 and it has a molar mass of 450.531 g·mol−1 . The melting point of CTV is 234 °C (453 °F; 507 K) .

Mechanism of Action

Cyclotriveratrylene is an organic compound with the formula ([C_6H_2(OCH_3)_2CH_2]_3). It exists as a white solid that readily dissolves in organic solvents. This macrocycle plays a crucial role in host–guest chemistry as a molecular host .

Target of Action

CTV primarily interacts with various guest molecules due to its unique bowl-shaped conformation The ether groups are positioned at the upper rim, resembling a crown ether. Its host–guest properties are akin to those of calixarenes .

Mode of Action

CTV’s interaction with guest molecules occurs through non-covalent forces, such as hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions lead to encapsulation, solubilization, and immobilization of guest species. Notably, CTV derivatives have been employed in separating mixtures of fullerenes, demonstrating their efficacy in host–guest systems .

Pharmacokinetics

CTV’s pharmacokinetic properties include:

Result of Action

CTV’s action leads to:

Safety and Hazards

Specific safety and hazards information for Cyclotriveratrylene was not found in the retrieved sources. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

Future Directions

New chemistry of the cyclic molecular host cyclotriveratrylene (CTV) includes applications such as in sensors and separations; in self-organised materials such as gels, liquid crystals, dendritic systems, and self-assembled monolayers; and in metallo-supramolecular chemistry . These areas present potential future directions for the application and study of CTV.

properties

IUPAC Name

5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECHEDVCXXVLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297912
Record name Cyclotriveratrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclotriveratrylene

CAS RN

1180-60-5
Record name Cyclotriveratrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotriveratrylene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotriveratrylene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127
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Record name Cyclotriveratrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOTRIVERATRYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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